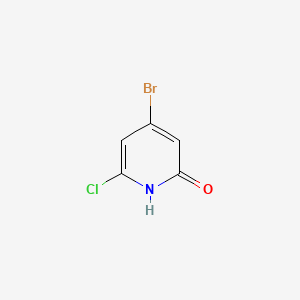

4-Bromo-2-chloro-6-hydroxypyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

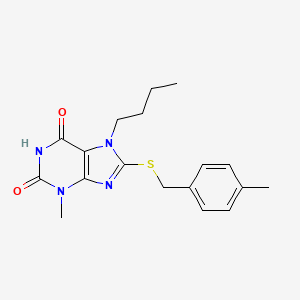

“4-Bromo-2-chloro-6-hydroxypyridine” is a chemical compound . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound has a bromine atom at the 4th position, a chlorine atom at the 2nd position, and a hydroxy group at the 6th position of the pyridine ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . An optimized strategy for the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been described . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-bromo-2-Hydroxypyridine (3-Br-2HyP), has been studied using methods like Density Functional Theory (DFT) and Hartree-Fock (HF) . The molecular structures of these compounds have been optimized, and their Molecular Electrostatic Potential (MEP) has been computed .Chemical Reactions Analysis

The reactions of pyridines with organomagnesiums and organolithiums have been studied . For example, all three pyridylmagnesium halide isomers have been obtained, and 4-Bromo-2,3,5,6-tetrafluoropyridine, pentachloropyridine, and pentabromopyridine accommodate the metal all in the 4-position .Physical And Chemical Properties Analysis

The physical and chemical properties of haloalkanes, which are related to halogenated pyridines, have been studied . Haloalkanes are compounds in which one or more hydrogen atoms in an alkane have been replaced by halogen atoms .Applications De Recherche Scientifique

Medicinal Chemistry

4-Bromo-2-chloro-6-hydroxypyridine serves as a versatile intermediate in the synthesis of p38α mitogen-activated protein kinase inhibitors . These inhibitors are crucial in the treatment of inflammatory diseases like rheumatoid arthritis and psoriasis, and potentially neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Organic Synthesis

This compound is utilized in the synthesis of pyridinylimidazole-type compounds, which are significant in the development of new pharmaceuticals . Its reactivity allows for the construction of complex molecules that can serve as potent therapeutic agents.

Industrial Applications

In the industrial sector, 4-Bromo-2-chloro-6-hydroxypyridine is used as a building block for the production of agrochemicals, fine chemicals, and oilfield chemicals . Its bromo and chloro substituents make it a valuable precursor for further chemical modifications.

Pharmaceutical Research

The compound’s role in pharmaceutical research extends to its use in molecular docking and physicochemical studies, particularly as a bromodomain inhibitor . This application is significant in the context of epigenetics and the development of drugs targeting specific protein interactions.

Biochemistry

In biochemistry, 4-Bromo-2-chloro-6-hydroxypyridine is used in the study of molecular structures and the optimization of compounds for better interaction with biological targets . Its properties facilitate the analysis of non-covalent interactions and molecular electrostatic potential.

Materials Science

The compound finds applications in materials science, particularly in the synthesis and structural analysis of complexes that have potential use in new materials . Its ability to form stable complexes with metals can be exploited in creating materials with novel properties.

Catalysis

4-Bromo-2-chloro-6-hydroxypyridine can be involved in catalytic processes, such as the protodeboronation of pinacol boronic esters . This process is crucial for creating compounds with anti-Markovnikov selectivity, which is valuable in synthetic chemistry.

Spectroscopy and Computational Chemistry

The compound is also important in spectroscopy and computational chemistry for the calculation of UV-visible spectra and for conducting time-dependent density functional theory (TD-DFT) studies . These studies are essential for understanding the electronic properties of molecules and their behavior under various conditions.

Mécanisme D'action

Target of Action

Similar compounds have been used in the suzuki–miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling, the reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

In the context of suzuki–miyaura coupling, the reaction leads to the formation of new carbon-carbon bonds .

Action Environment

The suzuki–miyaura coupling reaction, in which similar compounds are used, is known for its mild and functional group tolerant reaction conditions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-bromo-6-chloro-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-3-1-4(7)8-5(9)2-3/h1-2H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVCZQWMMAULSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(NC1=O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Benzoyl-6-[4-(diethylamino)phenyl]-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B2873096.png)

![N-[(1E)-1-[5-(4-bromophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B2873100.png)

![(E)-3-(4-fluoroanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B2873101.png)

![1-[2-(3-Fluorophenyl)ethyl]piperazine](/img/structure/B2873102.png)

![1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2873103.png)

![N-[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]but-2-ynamide](/img/structure/B2873110.png)

![(4-methylthiophen-2-yl)(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2873111.png)

![4-Chloro-6-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidin-2-amine](/img/structure/B2873116.png)

![3-Cyclopropyl-1-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2873117.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(p-tolylthio)butanamide hydrochloride](/img/structure/B2873119.png)